molecular formula C10H11NO2 B3057100 1-(4-Methoxyphenyl)azetidin-2-one CAS No. 7661-29-2

1-(4-Methoxyphenyl)azetidin-2-one

Cat. No.: B3057100
CAS No.: 7661-29-2
M. Wt: 177.2 g/mol
InChI Key: BZCGGFDWIVOBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)azetidin-2-one (CAS 7661-29-2) is a high-value β-lactam scaffold of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile precursor for synthesizing novel molecules with potential biological activities. Research indicates that β-lactam derivatives, particularly those featuring a 4-methoxyphenyl substitution at the nitrogen position, are key intermediates in developing agents with antimicrobial and antimalarial properties . Studies have shown that such core structures can be further functionalized to create compounds exhibiting moderate to good activity against microbial agents and Plasmodium falciparum K14 resistant strain . The 4-methoxyphenyl group also makes this azetidin-2-one a substrate of interest in fundamental chemical reactions, such as investigations into oxidations with cerium(IV) ammonium nitrate (CAN) . This product is supplied as an off-white to white solid with a melting point of 89 to 93 °C (hexane-ethyl acetate) . It is intended for research and development use only by technically qualified persons. This product is not intended for use in humans or animals and must not be used in foods, drugs, cosmetics, or household products.

Properties

CAS No.

7661-29-2

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3

InChI Key

BZCGGFDWIVOBGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2CCC2=O

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods for this compound

Method Reagents/Conditions Yield Key Characterization Techniques Source
Staudinger Reaction Phenoxyacetyl chloride, Et₃N, CH₂Cl₂, –10°C 78% ¹H/¹³C NMR, IR, Column Chromatography
N-Alkylation L-Threonine, β-metallyl chloride amide 59% X-ray Crystallography, IR
Acyloxylation t-Butyl perbenzoate, CH₂Cl₂, reflux 14–59% Melting Point, HRMS
TiCl₄-Mediated Condensation TiCl₄, 3,4-dimethoxyphenylacetyl chloride 17% ¹H NMR, Elemental Analysis

Analytical and Structural Characterization

Structural elucidation of this compound derivatives relied on multidisciplinary techniques:

  • NMR Spectroscopy : Coupling constants (J = 4–5 Hz) between H-3 and H-4 confirmed cis stereochemistry.
  • IR Spectroscopy : Lactam carbonyl stretches (1,720–1,760 cm⁻¹) and C–N vibrations (1,240 cm⁻¹) validated ring formation.
  • X-ray Crystallography : Intramolecular C–H⋯O interactions between the lactam ketone and methoxyphenyl groups were observed, stabilizing the cis configuration.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one, a synthetic compound with a molecular weight of 286.34 g/mol, is intended for research purposes only and not for human or veterinary therapeutic applications. It features an azetidine ring, a four-membered saturated heterocyclic structure, with benzylamino and para-methoxyphenyl groups. Its unique structure allows for various chemical interactions, making it of interest in medicinal chemistry and pharmaceutical research.

Reactivity
The reactivity of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is attributed to its functional groups, which allows it to undergo N-alkylation, acylation, ring-opening, and condensation reactions. These reactions are crucial for developing derivatives with improved pharmacological properties.

Synthesis
The synthesis of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one can be achieved through Staudinger ketene-imine cycloaddition, Lewis acid-catalyzed reactions, and ring-closing methods.

Potential Applications
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for drug design
  • Pharmaceutical Research: In the synthesis of bioactive molecules

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The 4-methoxyphenyl group enhances the stability of β-lactams during cyclocondensation reactions, enabling high yields (e.g., 88% for 3a ) compared to analogs with electron-deficient aryl groups .

Crystallographic Insights: Intramolecular C–H···O hydrogen bonding in 1-(4-MeOPh)-4-(4-NO₂Ph)-3-phenoxyazetidin-2-one stabilizes its crystal lattice, influencing solubility and bioavailability .

Structure-Activity Relationships (SAR): Trans vs. Cis Isomers: The trans configuration in 1T confers superior anticancer activity compared to 1C, likely due to improved target binding . Electron-Donating Groups: Methoxy and phenoxy substituents enhance antimicrobial activity by modulating electron density and lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)azetidin-2-one and its derivatives?

  • Methodological Answer: A widely used method involves cyclocondensation of carboxylic acids and imines via diphosphorus tetraoxide (P₂O₄). For example, 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one was synthesized by reacting 4-methoxyphenyl-substituted precursors under optimized conditions, yielding products with high regioselectivity (88% yield). Characterization via melting point analysis and comparison to literature data ensures structural fidelity . Alternative routes include gold-catalyzed alkynylation of β-lactam precursors, as demonstrated in the synthesis of 4-(hept-1-yn-1-yl)-1-(4-methoxyphenyl)azetidin-2-one (75% yield) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer: Key techniques include:

  • Melting Point Analysis: Compare observed values to literature data (e.g., 188–189°C for 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one) .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and β-lactam ring integrity. For example, carbonyl resonances near 1761 cm⁻¹ in IR spectra validate the azetidinone ring .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry, as seen in monoclinic crystal structures (space group P2₁/n) with lattice parameters a = 6.0863 Å, b = 20.0855 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation in azetidin-2-one synthesis?

  • Methodological Answer: Optimize temperature, solvent polarity, and stoichiometry. For example, using anhydrous dichloromethane and slow addition of P₂O₄ minimizes side reactions. Reaction monitoring via TLC (cyclohexane/EtOAc 50% eluent) ensures intermediate stability . Adjusting imine electron-withdrawing groups (e.g., 4-ClC₆H₄) enhances cyclization efficiency .

Q. What challenges arise in the crystallographic analysis of azetidin-2-one derivatives, and how can SHELX programs address them?

  • Methodological Answer: Challenges include twinning, low-resolution data, and anisotropic displacement. SHELXL refines high-resolution structures using least-squares minimization, while SHELXD resolves phase problems via dual-space recycling. For example, the structure of 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one was solved with Rint = 0.041 using SHELXTL .

Q. How does the methoxy group influence azetidinone reactivity in ring-opening or functionalization reactions?

  • Methodological Answer: The 4-methoxy group acts as an electron donor, stabilizing intermediates during nucleophilic attacks. For instance, treatment of this compound with cerium(IV) ammonium nitrate (CAN) unexpectedly yields N-substituted products (e.g., tetrazolylmethyl derivatives) instead of N-deprotected analogs. This anomaly is attributed to methoxy-directed stabilization of radical intermediates .

Q. How can contradictions in spectroscopic data be resolved when unexpected products form?

  • Methodological Answer: Combine multiple analytical tools:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas of unexpected products (e.g., m/z 271.35 for alkynyl-azetidinones) .
  • DEPT-135 NMR: Differentiate CH₂ and CH₃ groups in complex mixtures.
  • Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to identify pathways, as demonstrated in CAN-mediated reactions .

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